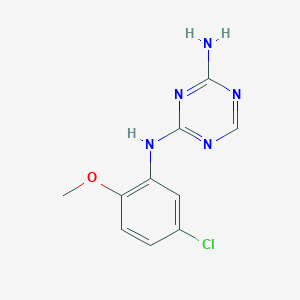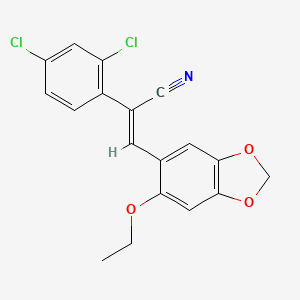
N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
説明
N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as metribuzin, is a widely used herbicide. It belongs to the triazine family of herbicides and is used to control weeds in various crops such as soybeans, corn, potatoes, and sugarcane. Metribuzin is an effective herbicide due to its ability to inhibit photosynthesis in plants.
作用機序
Metribuzin works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein complex in the photosystem II (PSII) reaction center. This prevents the transfer of electrons from water to plastoquinone, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce energy and eventually dies.
Biochemical and Physiological Effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. Metribuzin can also affect the activity of enzymes involved in the synthesis of amino acids, proteins, and nucleic acids. In addition, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can alter the structure and function of plant membranes, leading to increased permeability and decreased photosynthetic efficiency.
実験室実験の利点と制限
Metribuzin is a widely used herbicide and is readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be toxic to humans and care should be taken when handling it. In addition, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a short half-life in soil and can be rapidly degraded by microorganisms, which can make it difficult to study its long-term effects on the environment.
将来の方向性
There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of new formulations of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine that are more effective and have lower environmental impact. Another area of research is the impact of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine on soil microorganisms and the potential for soil remediation using N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine-degrading microorganisms. Finally, researchers could investigate the use of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine as a potential treatment for certain types of cancer, as it has been shown to have anti-cancer properties in some studies.
Conclusion:
Metribuzin is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to plant death. Metribuzin has a range of biochemical and physiological effects on plants, and care should be taken when handling it in laboratory experiments. There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, including the development of new formulations, the impact on soil microorganisms, and its potential as an anti-cancer treatment.
科学的研究の応用
Metribuzin has been extensively studied for its use as a herbicide. It has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Researchers have also studied the impact of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine on non-target organisms such as insects, earthworms, and soil microorganisms. Studies have shown that N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a low toxicity to these organisms and does not persist in the environment.
特性
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-17-8-3-2-6(11)4-7(8)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKZANNFDKVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4751915.png)
![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)

![7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4751963.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)

![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)